molecular formula C8H4ClN3O6 B11468860 5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one

Cat. No.: B11468860
M. Wt: 273.59 g/mol
InChI Key: WYCUJAAOXIRJAZ-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one typically involves the nitration of 5-chloro-3-methyl-1,3-benzoxazole-2(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1,3-benzoxazole-2(3H)-one: Lacks the nitro groups, resulting in different chemical and biological properties.

    4,6-dinitro-1,3-benzoxazole-2(3H)-one: Lacks the chlorine and methyl groups, leading to variations in reactivity and applications.

    3-methyl-4,6-dinitro-1,3-benzoxazole-2(3H)-one:

Uniqueness

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2(3H)-one is unique due to the presence of both nitro and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4ClN3O6

Molecular Weight

273.59 g/mol

IUPAC Name

5-chloro-3-methyl-4,6-dinitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4ClN3O6/c1-10-6-4(18-8(10)13)2-3(11(14)15)5(9)7(6)12(16)17/h2H,1H3

InChI Key

WYCUJAAOXIRJAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2[N+](=O)[O-])Cl)[N+](=O)[O-])OC1=O

Origin of Product

United States

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